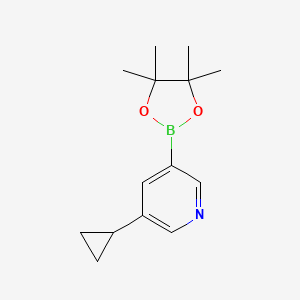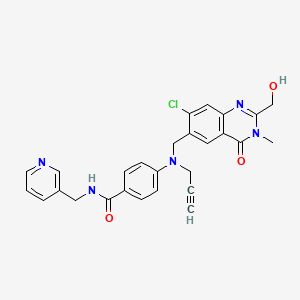
5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine is a type of substituted pyridine with diverse functional groups . Substituted pyridines are important structural motifs found in numerous bioactive molecules . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Synthesis Analysis
The synthesis of substituted pyridines, such as 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine, involves a ring cleavage methodology reaction . This method allows the selective introduction of multiple functional groups . Regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Chemical Reactions Analysis
The major chemical reaction involved in the synthesis of 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine is a ring cleavage methodology reaction . This reaction allows the selective introduction of multiple functional groups .Aplicaciones Científicas De Investigación
Organic Synthesis
“5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine” is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is a key step in the synthesis of various organic compounds.
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including “5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine”, are widely used in the agrochemical industry . They are used in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Functional Materials
The development of fluorinated organic chemicals, including “5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine”, is becoming an increasingly important research topic . These compounds have unique properties that make them suitable for use in the development of functional materials .
Pest Control
As observed with other TFMP derivatives, the presence of fluorine and pyridine structure in “5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine” results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Future Applications
Given the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety, it is expected that many novel applications of TFMP, including “5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine”, will be discovered in the future .
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-[4-(trifluoromethyl)phenyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-10-5-6-11(17-7-10)8-1-3-9(4-2-8)12(14,15)16/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGAZIFSEDOLTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677954 |
Source


|
| Record name | 5-Bromo-2-[4-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine | |
CAS RN |
1215074-30-8 |
Source


|
| Record name | 5-Bromo-2-[4-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




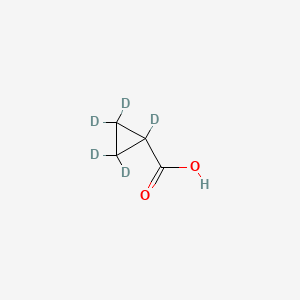
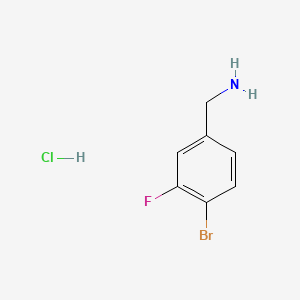
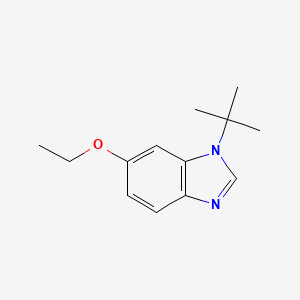
amine](/img/structure/B595089.png)


